molecular formula C17H20FN7O B12246458 4-ethyl-5-fluoro-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine

4-ethyl-5-fluoro-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B12246458
M. Wt: 357.4 g/mol
InChI Key: ZLRAEHPBFMEAJC-UHFFFAOYSA-N
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Description

4-ethyl-5-fluoro-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines pyrimidine and pyrazolo[3,4-d]pyrimidine moieties, making it a valuable candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-fluoro-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multi-step reactions. One common approach is the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-fluoro-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

4-ethyl-5-fluoro-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific protein kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-5-fluoro-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves the inhibition of specific protein kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-5-fluoro-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine stands out due to its unique combination of pyrimidine and pyrazolo[3,4-d]pyrimidine moieties, which enhances its specificity and potency as a kinase inhibitor. This structural uniqueness contributes to its superior biological activity and potential therapeutic applications .

Properties

Molecular Formula

C17H20FN7O

Molecular Weight

357.4 g/mol

IUPAC Name

4-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H20FN7O/c1-2-13-14(18)17(22-9-19-13)26-8-11-3-5-25(6-4-11)16-12-7-23-24-15(12)20-10-21-16/h7,9-11H,2-6,8H2,1H3,(H,20,21,23,24)

InChI Key

ZLRAEHPBFMEAJC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3C=NN4)F

Origin of Product

United States

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